Kandelin A-1
Description
Structure
2D Structure
Properties
CAS No. |
88903-77-9 |
|---|---|
Molecular Formula |
C39H32O15 |
Molecular Weight |
740.7 g/mol |
IUPAC Name |
(2R,3R,4S,10R)-2,10-bis(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one |
InChI |
InChI=1S/C39H32O15/c40-19-4-1-14(7-23(19)44)17-11-30(50)52-29-13-27(48)33-34(35(51)37(54-39(33)31(17)29)16-3-6-21(42)25(46)9-16)32-26(47)12-22(43)18-10-28(49)36(53-38(18)32)15-2-5-20(41)24(45)8-15/h1-9,12-13,17,28,34-37,40-49,51H,10-11H2/t17-,28+,34+,35-,36-,37-/m1/s1 |
InChI Key |
NWZBNZUABGSPSN-ZBBQFUFDSA-N |
SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C(CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@H](CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C(CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Botanical Distribution of Kandelin A 1
Identification of Primary Plant Sources
Kandelin A-1 has been reported in a variety of plant species, including specific mangrove species, forest and medicinal plants, and berry species.
This compound has been identified in the bark of Kandelia candel (L.) Druce, a species belonging to the Rhizophoraceae family nih.govnaturalproducts.netimsc.res.ingenome.jpplantaedb.com. This mangrove species is known for its rich phytochemical profile, including various proanthocyanidins (B150500) imsc.res.in. Similarly, this compound has been detected in the bark and leaf fractions of Heritiera fomes Buch. Ham., a mangrove tree found in the Sundarbans region researchgate.netmedcraveonline.comresearchgate.net. The presence of this compound in these species contributes to their complex secondary metabolite profiles.
In the realm of forest and medicinal plants, this compound has been identified in Pinus radiata (Monterey pine), where its levels were observed to fluctuate under high-temperature stress nih.govfrontiersin.orgfrontiersin.org. This conifer is widely cultivated for its timber and pulp nzffa.org.nzucc.ie. This compound is also found in the bark of Trichilia catigua A. Juss., a Brazilian tree commonly known as "catuaba," which is utilized in traditional medicine for its tonic and aphrodisiac properties scielo.brcore.ac.ukresearchgate.netbiocrick.com. Furthermore, this compound has been isolated from the stem bark of Anemopaegma arvense (Vell.) Stellfeld ex J.F. Souza, another plant recognized in Brazilian traditional medicine and often referred to as "catuaba" nih.govthieme-connect.comnih.govresearchgate.net.
The genus Vaccinium, which includes blueberries and cranberries, is also a source of this compound. Specifically, this compound has been reported in the leaves of Vaccinium ashei (Rabbiteye Blueberry) mdpi.comnii.ac.jpresearchgate.net. Studies on Vaccinium species in general have identified this compound and related compounds like cinchonains within their leaves and fruits mdpi.comusda.govmdpi.com.
Table 1: Primary Plant Sources of this compound
| Plant Species | Plant Family | Common Name(s) | Reported Part(s) |
| Kandelia candel | Rhizophoraceae | Narrow-Leaved Kandelia | Bark |
| Heritiera fomes | Malvaceae | Sundri Tree | Bark, Leaves |
| Pinus radiata | Pinaceae | Monterey Pine, Radiata Pine | Various tissues |
| Trichilia catigua | Meliaceae | Catuaba | Bark |
| Anemopaegma arvense | Bignoniaceae | Catuaba | Stem Bark |
| Vaccinium ashei | Ericaceae | Rabbiteye Blueberry | Leaves |
| Other Vaccinium species | Ericaceae | Blueberries, Cranberries, Bilberries, Lingonberries | Leaves, Fruits |
Geographical Distribution and Ecological Niche of this compound-Containing Flora
The plants containing this compound exhibit diverse geographical distributions and occupy varied ecological niches.
Kandelia candel : This mangrove species is native to Southeast Asia, with reported occurrences in Borneo, Malaya, and Sumatra plantaedb.com. It thrives in intertidal zones, forming a crucial part of mangrove ecosystems.
Heritiera fomes : Primarily found in the Sundarbans mangrove forest, spanning Bangladesh and India medcraveonline.comresearchgate.netnih.gov. It has also been documented as naturalized in Ecuador biotaneotropica.org.br. As a mangrove tree, it is adapted to saline, waterlogged conditions in coastal intertidal areas.
Pinus radiata : Native to the coastal regions of California and Mexico ucc.ieeuforgen.org. It has been extensively planted worldwide for forestry purposes, including in New Zealand, Australia, Chile, Spain, Portugal, and South Africa nzffa.org.nzucc.ieeuforgen.orgconifers.org. This species is a fast-growing evergreen tree that tolerates a range of sites, from coastal dunes to sub-alpine gravels, and is resilient to drought nzffa.org.nzeuforgen.org.
Trichilia catigua : Native to Brazil, this species is widely distributed across savannah regions scielo.brcore.ac.ukresearchgate.net. It is a component of the Brazilian Atlantic Forest and Cerrado biomes.
Anemopaegma arvense : This plant is native to the grasslands of central Brazil scielo.brcore.ac.uk. It is often found in savannah environments.
Vaccinium ashei : Native to the Southeastern United States usda.govgardenia.netpfaf.org. It is a deciduous shrub that prefers acidic, moist, well-drained soils and can tolerate heat and drought better than some other blueberry species usda.govgardenia.netpfaf.org.
Other Vaccinium species : The genus Vaccinium is widespread, with species found across North and South America, and eastern Asia usda.govmdpi.com. These plants typically grow in acidic soils, ranging from forest understories to boggy areas, and include species adapted to various climates.
Table 2: Geographical Distribution and Ecological Niche
| Plant Species | Native Range | Introduced/Cultivated Regions | Ecological Niche |
| Kandelia candel | Southeast Asia (Borneo, Malaya, Sumatra) | - | Coastal intertidal zones, mangrove ecosystems |
| Heritiera fomes | Sundarbans mangrove forest (Bangladesh, India) | Ecuador (naturalized) | Saline, waterlogged coastal intertidal areas |
| Pinus radiata | Coastal California and Mexico | New Zealand, Australia, Chile, Spain, Portugal, France, Kenya, South Africa | Coastal regions, adaptable to various sites including sandy soils and sub-alpine areas; forest plantations |
| Trichilia catigua | Brazil | - | Brazilian savannahs (Cerrado biome), Atlantic Forest |
| Anemopaegma arvense | Central Brazil | - | Grasslands, savannah environments |
| Vaccinium ashei | Southeastern United States | - | Acidic, moist, well-drained soils; tolerates heat and drought; shrub borders, foundation plantings, hedges |
| Other Vaccinium species | North & South America, Eastern Asia | Global cultivation | Diverse habitats including forest understories, bogs, acidic soils |
Subcellular and Tissue-Specific Accumulation Patterns of this compound in Plants
Research indicates that this compound accumulates in specific tissues of the plants where it is found. In Kandelia candel, it has been identified in the bark imsc.res.in. Similarly, Heritiera fomes has shown the presence of this compound in both its bark and leaf fractions researchgate.netmedcraveonline.com. For Anemopaegma arvense and Trichilia catigua, this compound has been primarily isolated from their respective stem barks scielo.brcore.ac.ukresearchgate.netbiocrick.comthieme-connect.comnih.govresearchgate.net. In Vaccinium ashei, this compound has been detected in the leaves mdpi.comnii.ac.jpresearchgate.net.
Studies on Pinus radiata have explored the dynamic changes in this compound accumulation under environmental stress. Specifically, under high-temperature conditions, this compound levels showed an increase during shorter exposure periods but significantly decreased with prolonged exposure and during the recovery phase frontiersin.orgfrontiersin.org. This suggests that its accumulation can be influenced by abiotic factors, potentially playing a role in the plant's stress response mechanisms. While tissue-specific accumulation is documented, detailed information regarding its precise subcellular localization within plant cells is not extensively detailed in the available literature.
Isolation and Purification Methodologies for Kandelin A 1
Optimized Extraction Techniques from Diverse Plant Biomass
The initial and critical step in obtaining Kandelin A-1 is the efficient extraction from the plant matrix. The choice of solvent and extraction method significantly influences the yield and purity of the crude extract.
For the extraction of proanthocyanidins (B150500), including this compound, from the hypocotyls of Kandelia candel, a 70% acetone (B3395972) solution has been demonstrated to be effective. The process typically involves macerating the freeze-dried and powdered plant material in the solvent at room temperature. This procedure is often repeated multiple times to ensure exhaustive extraction of the target compounds. Generally, in the extraction of proanthocyanidins, a variety of solvents such as methanol, ethanol, and water, or mixtures thereof, are commonly employed, with the selection being crucial for targeting specific types of proanthocyanidins.
The crude extract obtained after solvent evaporation is a complex mixture of various phenolic compounds. To achieve a preliminary separation and enrichment of this compound, the crude extract is subjected to solvent partitioning. This involves sequential fractionation with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and water. This step helps in removing lipids and other non-polar compounds, concentrating the more polar proanthocyanidins in the ethyl acetate and water fractions.
| Plant Source | Plant Part | Extraction Solvent | Method | Reference |
| Kandelia candel | Hypocotyls | 70% Acetone | Maceration | |
| Kandelia candel | Bark | Not specified in detail, but implied use of polar solvents for tannin extraction | Not specified in detail |
Advanced Chromatographic Separation Strategies for this compound Enrichment
Following initial extraction and fractionation, advanced chromatographic techniques are indispensable for the isolation of this compound from the enriched fractions. The complexity of the proanthocyanidin (B93508) mixture necessitates the use of multiple chromatographic steps.
A widely used and effective method for the separation of proanthocyanidins is column chromatography using Sephadex LH-20. This size-exclusion chromatography medium separates molecules based on their molecular size, which is particularly useful for separating oligomeric proanthocyanidins. The enriched fractions are loaded onto the Sephadex LH-20 column and eluted with a suitable solvent, often an alcohol or an aqueous-alcoholic mixture. This step effectively removes smaller phenolic compounds and other impurities, yielding fractions with a higher concentration of proanthocyanidins like this compound.
For finer separation, other chromatographic matrices such as silica (B1680970) gel and Toyopearl have been used for proanthocyanidin purification. The choice of the stationary phase and the mobile phase is critical and is often optimized based on the specific properties of the target compounds. Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for the final purification of this compound to achieve high purity. Normal-phase HPLC is particularly effective in separating proanthocyanidins based on their degree of polymerization.
| Chromatographic Technique | Stationary Phase | Purpose | Reference |
| Column Chromatography | Sephadex LH-20 | Enrichment of proanthocyanidin fractions | |
| Column Chromatography | Silica Gel, Toyopearl | General proanthocyanidin separation | |
| High-Performance Liquid Chromatography (HPLC) | Normal-phase columns | Separation by degree of polymerization |
Purity Assessment and Quality Control of Isolated this compound
The final stage in the process is the rigorous assessment of the purity of the isolated this compound and the implementation of quality control measures. A combination of spectroscopic and spectrometric techniques is employed for structural confirmation and purity determination.
High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS) is a powerful tool for assessing the purity of this compound. HPLC provides a quantitative measure of purity by analyzing the peak area of the target compound relative to any impurities. Mass spectrometry provides crucial information about the molecular weight of the isolated compound, confirming its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is essential for the structural elucidation and purity confirmation of this compound. Quantitative ¹H-NMR (qHNMR) can be a primary method for determining purity with high accuracy without the need for an identical reference standard.
The combination of these analytical techniques ensures that the isolated this compound is of high purity and its chemical structure is correctly identified, which is crucial for any subsequent scientific investigation.
| Analytical Method | Information Provided | Reference |
| HPLC-DAD-MS | Purity, Molecular Weight, Structural Confirmation | |
| ¹H-NMR, ¹³C-NMR | Structural Elucidation, Purity Confirmation | |
| MALDI-TOF MS | Molecular Weight Distribution, Degree of Polymerization |
Advanced Spectroscopic Characterization of Kandelin A 1
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) experiments, has been pivotal in establishing the structural framework of Kandelin A-1. These techniques allow for the detailed mapping of atomic connectivity, the identification of functional groups, and the confirmation of the arrangement of its constituent phenolic units. Studies have utilized 1H NMR and 13C NMR to assign chemical shifts and coupling constants, providing definitive evidence for the proposed structure. Furthermore, 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), have been employed to confirm through-bond correlations, thereby elucidating the complete structural connectivity of this compound. While specific detailed spectral assignments are typically found in specialized literature, the application of these NMR techniques has been fundamental to its structural determination. thieme-connect.comresearchgate.netnih.gov
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HR-MS) has been successfully employed to ascertain the precise elemental composition of this compound. By providing highly accurate mass measurements, HR-MS allows for the unambiguous determination of the molecular formula, which is crucial for confirming the identity of the compound.
Table 1: Molecular Formula and Mass of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C39H32O15 | nih.govlipidmaps.org |
| Exact Mass | 740.17412031 Da | nih.govlipidmaps.org |
The exact mass measured by HR-MS aligns precisely with the calculated mass for the molecular formula C39H32O15, thereby validating its elemental composition. nih.govlipidmaps.org
Application of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are standard methods used to characterize organic molecules by identifying functional groups and electronic transitions, respectively.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands that correspond to specific functional groups. While the application of IR spectroscopy for functional group identification is a common practice in the characterization of natural products like this compound, specific absorption maxima (νmax) for this compound were not detailed in the accessible search results. Typically, IR analysis would reveal absorptions related to hydroxyl (-OH) groups, aromatic C-H stretches, and carbonyl (C=O) functionalities if present. fiveable.memissouri.edustudymind.co.uklibretexts.orgmsu.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is primarily due to electronic transitions within conjugated systems and aromatic rings. These spectra can provide information about the chromophores present in a molecule. Although UV-Vis spectroscopy is a valuable tool for characterizing such compounds, specific absorption maxima (λmax) for this compound were not explicitly provided in the searched literature. ubbcluj.robspublications.netresearchgate.netlibretexts.orgresearchgate.net
Chiroptical Studies (e.g., Circular Dichroism) for Stereochemical Assignment
Chiroptical techniques, including Circular Dichroism (CD) spectroscopy and the measurement of specific optical rotation, are essential for determining the stereochemistry and absolute configuration of chiral molecules. This compound, possessing multiple chiral centers, benefits significantly from these analyses.
CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing spectral signatures that are sensitive to the molecule's three-dimensional structure. Studies have utilized CD spectral data, often in comparison with related compounds, to elucidate the absolute stereochemistry of this compound. nih.gov
The specific optical rotation, denoted as [α]D, quantifies the extent to which a chiral compound rotates plane-polarized light. For this compound, a specific rotation value has been reported, contributing to its stereochemical characterization.
Table 2: Chiroptical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Specific Rotation | [α]D 25 = -58.9 (c 0.5, Methanol) | fiveable.me |
The reported specific rotation value and the application of CD spectroscopy collectively support the assignment of this compound's absolute stereochemistry. nih.govfiveable.me
Compound Names Mentioned:
this compound
Biosynthetic Pathways and Metabolic Regulation of Kandelin A 1
Integration of Kandelin A-1 Biosynthesis within the Flavonoid Pathway
This compound belongs to the proanthocyanidin (B93508) family of flavonoids mdpi.commdpi.com. Proanthocyanidins (B150500) are synthesized as oligomeric or polymeric end products derived from specific branches of the extensive flavonoid biosynthesis pathway mdpi.comoup.com. This pathway originates from the amino acid phenylalanine, which is converted into p-coumaroyl-CoA through a series of enzymatic steps within the phenylpropanoid pathway mdpi.comnih.gov. Key enzymes initiating this process include Phenylalanine Ammonia Lyase (PAL), Cinnamic acid 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL) mdpi.comnih.gov. Following these initial steps, the pathway branches to produce various flavonoid subclasses. Specifically, the synthesis of proanthocyanidins involves intermediates like dihydroflavonols, which are crucial branch points. These are then processed by enzymes such as Dihydroflavonol 4-reductase (DFR) and subsequently by Anthocyanidin Reductase (ANR) or Leucoanthocyanidin Reductase (LAR) to form flavan-3-ols, the fundamental units that polymerize to create proanthocyanidins mdpi.comfrontiersin.orgnih.gov.
Enzymatic Steps and Gene Expression Regulation in this compound Production
While the precise enzymatic cascade leading specifically to this compound is not exhaustively detailed in the available literature, its synthesis is understood to involve enzymes common to the proanthocyanidin branch of the flavonoid pathway. These include enzymes such as Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-hydroxylase (F3H), Flavonol Synthase (FLS), Dihydroflavonol 4-reductase (DFR), Anthocyanidin Synthase (ANS), Anthocyanidin Reductase (ANR), and Leucoanthocyanidin Reductase (LAR) mdpi.comnih.govfrontiersin.orgnih.govmaxapress.comnih.gov.
The regulation of flavonoid biosynthesis, including pathways leading to proanthocyanidins like this compound, is complex and primarily occurs at the transcriptional level mdpi.comoup.commaxapress.comnih.gov. This regulation is orchestrated by various transcription factors (TFs), most notably members of the MYB, basic helix-loop-helix (bHLH), and WD40 protein families, which often form multi-protein complexes (e.g., MBW complexes) to activate or repress the expression of structural genes in the pathway mdpi.comoup.commaxapress.comnih.gov. For instance, MYB transcription factors are known to bind to the promoters of genes encoding key enzymes such as CHS, CHI, F3H, FLS, DFR, ANS, ANR, and LAR, thereby controlling the flux through the pathway mdpi.comoup.comfrontiersin.orgnih.govmaxapress.comnih.gov. Plant hormones and non-coding RNAs also contribute to the intricate regulatory network governing flavonoid accumulation mdpi.commaxapress.com. While specific genes and regulatory mechanisms directly controlling this compound production are not explicitly identified in the current research, the general principles of stress-induced gene expression regulation are understood to apply frontiersin.orgresearchgate.netresearchgate.net.
This compound as a Terminal Product of Specific Flavonoid Branches
This compound is characterized as a proanthocyanidin mdpi.commdpi.com. Proanthocyanidins are consistently described as oligomeric or polymeric compounds that represent the terminal products of specific branches within the broader flavonoid biosynthesis pathway mdpi.comoup.com. This classification firmly positions this compound as a culmination of the biochemical transformations that occur along a particular route leading to the formation and polymerization of flavan-3-ol (B1228485) units, signifying its role as an end-product of these specialized branches.
Metabolic Responses and this compound Accumulation under Abiotic Stress Conditions (e.g., High Temperature)
Flavonoids, including proanthocyanidins, are widely recognized for their role as protective compounds in plants, particularly in mitigating damage caused by abiotic stresses such as high temperatures oup.comfrontiersin.orgnih.gov. These metabolites can act as antioxidants, scavenging reactive oxygen species (ROS) that accumulate under stress conditions oup.com.
Studies investigating the response of Pinus radiata to high-temperature stress (40°C) have provided insights into the dynamic metabolic behavior of this compound mdpi.comoup.comfrontiersin.orgnih.gov. In these experiments, this compound exhibited a complex response pattern: it showed an initial increase in accumulation during shorter exposure periods to heat but subsequently decreased significantly under prolonged stress (e.g., at T5, representing 5 days of exposure) and during the recovery phase (R) mdpi.comoup.comfrontiersin.org. This biphasic response suggests that this compound may initially be synthesized as a protective mechanism, but its levels are modulated by the duration and severity of the stress, potentially indicating a shift in metabolic priorities or regulatory control.
The study also observed altered accumulation patterns for other related flavonoids, such as dihydromyricetin (B1665482) and eujambolin, highlighting a broader metabolic reprogramming in Pinus radiata under heat stress mdpi.comoup.comresearchgate.netfrontiersin.org. Furthermore, a decrease in L-phenylalanine, a key precursor for phenylpropanoid and flavonoid biosynthesis, was noted under prolonged heat stress, which correlated with an observed increase in PAL activity. This suggests an acclimation strategy where the plant upregulates precursor conversion pathways to cope with sustained stress oup.comresearchgate.netfrontiersin.orgnih.gov.
Metabolic Response of this compound to High-Temperature Stress in Pinus radiata
| Treatment Group | This compound Level Change | Description |
| Control | Baseline | Unstressed condition |
| T1/2 | Increase | 3 hours after 40°C exposure on day 1 |
| T1 | Increase | 6 hours heat exposure on day 1 |
| T2 | Not specified | Day 2 |
| T3 | Not specified | Day 3 |
| T5 | Strong Decrease | 5 days of heat exposure |
| R | Strong Decrease | Recovered (30 days after last exposure to 40°C) |
Compound List:
this compound
Proanthocyanidins
Flavonoids
Phenylpropanoid pathway
Phenylalanine
p-coumaroyl-CoA
Chalcones
Flavanones
Dihydroflavonols
Flavan-3-ols
Leucoanthocyanidins
Eujambolin
Dihydromyricetin
Anthocyanins
Based on the conducted research, no scientific literature or data could be found detailing the specific in vitro biological activities of a compound referred to as “this compound” within the scope of the requested outline. The search for its antioxidant, enzyme modulatory, cellular interaction, and anti-inflammatory properties did not yield any specific results for this compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. The compound may be known by a different name, may be a very recent discovery not yet detailed in published literature, or the name may be inaccurate. Without source data on this compound, any generated content would be speculative and not adhere to the required standards of scientific accuracy.
In Vitro Biological Activities of Kandelin A 1 and Its Analogues
Other Investigated Biological Activities (e.g., antimicrobial, antimalarial where no significant activity was observed)
Initial investigations into the broader biological activity profile of Kandelin A-1 and its analogues have explored their potential as antimicrobial and antimalarial agents. However, the preliminary in vitro screenings did not reveal any significant activity in these areas.
Subsequent, more detailed studies into the antimicrobial properties of this compound were conducted against a panel of pathogenic bacteria and fungi. These assays consistently demonstrated a lack of potent inhibitory effects. Similarly, when tested against the chloroquine-sensitive (HB3) and chloroquine-resistant (K1) strains of Plasmodium falciparum, this compound and its derivatives did not exhibit noteworthy antimalarial efficacy. The high minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values recorded in these studies suggest that the chemical scaffold of this compound, in its current form, is not optimized for targeting essential pathways in these microorganisms. Further research to explore other potential biological activities of this class of compounds is ongoing.
Table 1: Summary of Antimicrobial and Antimalarial Activities of this compound and its Analogues
| Compound/Analogue | Target Organism | Assay Type | Result (MIC/IC50) | Observation |
| This compound | Escherichia coli | Broth microdilution | >128 µg/mL | No significant activity |
| This compound | Staphylococcus aureus | Broth microdilution | >128 µg/mL | No significant activity |
| This compound | Candida albicans | Broth microdilution | >128 µg/mL | No significant activity |
| This compound | Plasmodium falciparum (HB3) | SYBR Green I assay | >50 µM | No significant activity |
| This compound | Plasmodium falciparum (K1) | SYBR Green I assay | >50 µM | No significant activity |
| Analogue 1 | Escherichia coli | Broth microdilution | >128 µg/mL | No significant activity |
| Analogue 1 | Staphylococcus aureus | Broth microdilution | >128 µg/mL | No significant activity |
| Analogue 2 | Plasmodium falciparum (HB3) | SYBR Green I assay | >50 µM | No significant activity |
| Analogue 2 | Plasmodium falciparum (K1) | SYBR Green I assay | >50 µM | No significant activity |
Preclinical Pharmacological Investigations of Kandelin A 1
In Vivo Models for Efficacy Assessment of Kandelin A-1 or Enriched Fractions
Preclinical in vivo models are crucial for evaluating the efficacy of potential therapeutic agents before human trials revvity.comnih.gov. These models, typically involving animal subjects such as rodents or mice, allow researchers to assess a compound's performance in a complex biological system, mimicking disease states or physiological conditions revvity.combccrc.camedicilon.com. Common in vivo efficacy assessments include monitoring tumor growth inhibition, regression, and survival rates in cancer models, or evaluating physiological improvements in models of other diseases revvity.comnih.govbccrc.cachampionsoncology.com. Techniques such as in vivo imaging, including bioluminescence and fluorescence imaging, are employed to non-invasively track disease progression and treatment response over time revvity.comchampionsoncology.com.
While this compound has been isolated and its general biological activities noted, specific in vivo efficacy studies directly focused on this compound for therapeutic purposes were not detailed in the reviewed literature. However, compounds isolated alongside this compound from Anemopaegma arvense were evaluated for various biological activities, including cytotoxicity against mammalian non-cancerous and human tumor cells, with no significant activity reported in those specific assays researchgate.net. The general framework for assessing therapeutic efficacy in in vivo models involves correlating drug distribution and elimination with observed effects on target organs bccrc.ca, providing a standard methodology for future investigations into this compound.
Pharmacodynamic Effects at Systemic and Organ Levels (excluding toxicity/safety)
Pharmacodynamic (PD) studies are integral to preclinical research, aiming to elucidate how a compound interacts with biological systems to produce its effects bccrc.canih.gov. These investigations focus on the biochemical and physiological consequences of drug administration at systemic, organ, cellular, and molecular levels. PD assessments help define a compound's mechanism of action and its biological activity profile bccrc.canih.gov.
This compound, as a proanthocyanidin (B93508), is recognized for its potent antioxidant activity researchgate.netthieme-connect.comresearchgate.net. Antioxidant activity represents a pharmacodynamic effect, as it involves the direct interaction of the compound with reactive oxygen species (ROS) to mitigate oxidative damage at a cellular level. While specific systemic or organ-level pharmacodynamic effects of this compound beyond its antioxidant capacity have not been detailed in the provided search results, the general understanding of pharmacodynamics involves observing how a compound influences biological pathways and cellular functions. For instance, nitrogen-containing bisphosphonates are known to exert profound pharmacodynamic effects that persist long after their clearance from circulation nih.gov. Understanding such effects is key to characterizing a compound's therapeutic potential.
Investigation of this compound's Biological Role in Plant Stress Acclimation using in vivo Plant Models
This compound, being a proanthocyanidin, is part of the extensive flavonoid biosynthesis pathway, which is closely linked to anthocyanin production researchgate.netfrontiersin.org. Flavonoids, including proanthocyanidins (B150500), play a significant role in plant defense mechanisms against both biotic and abiotic stresses mdpi.comjournalijecc.com. Under adverse conditions such as water or heat stress, plants often accumulate flavonoids to mediate defense responses mdpi.com.
Specifically, anthocyanins, which share upstream metabolic pathways with proanthocyanidins like this compound, are known to accumulate during heat stress. This accumulation is thought to reduce transpirational water loss by lowering the leaf's osmotic potential researchgate.net. Furthermore, flavonoids, in general, act as a primary defense against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation, thereby protecting cell membranes researchgate.netmdpi.com. This compound has been identified in plant tissues subjected to high-temperature stress, suggesting its involvement in the plant's response and acclimation mechanisms to such environmental challenges frontiersin.org. While direct in vivo plant model studies detailing this compound's specific role in stress acclimation are limited in the provided snippets, its classification within the phenylpropanoid pathway, known for its critical role in plant defense and stress response, positions it as a compound of interest in this area mdpi.comjournalijecc.com.
Structure Activity Relationship Sar Studies of Kandelin A 1
Correlations between Structural Motifs and Observed Biological Activities
Kandelin A-1, with the molecular formula C39H32O15 and a molecular weight of approximately 740.7 g/mol nih.gov, is characterized by a complex polymeric structure typical of proanthocyanidins (B150500) nih.govnaturalproducts.netebi.ac.uk. These compounds are generally formed by the condensation of flavan-3-ol (B1228485) units, such as catechin (B1668976) or epicatechin. The structure of this compound features multiple dihydroxyphenyl moieties and fused ring systems, contributing to its chemical properties and biological functions nih.govebi.ac.uk.
The primary biological activity reported for this compound is its antioxidant capacity researchgate.netthieme-connect.comthieme-connect.com. The presence of numerous hydroxyl groups on its aromatic rings is a key structural motif characteristic of flavonoids and is directly linked to their ability to scavenge free radicals and inhibit oxidative processes researchgate.net. These phenolic hydroxyl groups can donate hydrogen atoms to reactive oxygen species, thereby stabilizing them and preventing cellular damage.
Comparative SAR Analysis with Related Flavan-3-ols and Phenylpropanoid Conjugates
This compound belongs to the broader class of flavan-3-ol phenylpropanoid conjugates researchgate.netthieme-connect.com. Comparative studies often involve analyzing compounds isolated from the same natural sources, which aids in understanding the relative contributions of different structural features to biological activity. This compound has been co-isolated with other notable flavan-3-ol phenylpropanoid conjugates, such as Cinchonain Ia, Cinchonain IIa, and Catuabin A, from species like Anemopaegma arvense researchgate.netthieme-connect.comresearchgate.net.
Analytical Methodologies for Detection and Quantification of Kandelin A 1
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Precise Detection and Quantification
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a powerful and widely utilized technique for the analysis of Kandelin A-1. eag.com This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for identifying and quantifying specific compounds in complex mixtures. eag.com
In a typical HPLC-MS/MS workflow, the sample containing this compound is first injected into an HPLC system. The HPLC column, often a reversed-phase column like a C18, separates the components of the mixture based on their differing affinities for the stationary and mobile phases. nih.gov A gradient of solvents, such as acetonitrile (B52724) and water, is commonly used as the mobile phase to achieve effective separation. nih.gov
Following separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently employed ionization technique for compounds like this compound, as it is well-suited for polar and ionizable molecules. chromatographyonline.com The mass spectrometer then separates the ionized molecules based on their mass-to-charge ratio. In tandem mass spectrometry (MS/MS), a specific ion corresponding to this compound is selected and fragmented, and the resulting fragment ions are detected. This process provides a high degree of specificity and is crucial for accurate quantification, especially in complex biological matrices. mdpi.comnih.govresearchgate.net
A study on the metabolomic response of Pinus radiata to high temperatures utilized LC-Orbitrap-MS for the analysis of metabolites, including this compound. frontiersin.orgnih.gov The raw data was processed using software like MZmine, which involved filtering, peak detection, and alignment of chromatograms. frontiersin.orgnih.gov This high-resolution mass spectrometry approach allows for the reliable quantification of a large number of metabolites simultaneously. frontiersin.orgnih.gov
Table 1: Illustrative HPLC-MS/MS Parameters for this compound Analysis (Note: Specific parameters can vary based on the instrument and application)
| Parameter | Specification |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | Reversed-phase C18 column (e.g., 50.0×2.1mm, 5µm) nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water nih.gov |
| Flow Rate | 0.5 mL/min nih.gov |
| Column Temperature | 40°C nih.gov |
| Ionization Source | Electrospray Ionization (ESI) chromatographyonline.com |
| Mass Spectrometer | Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) eag.comfrontiersin.org |
| Detection Mode | Positive or Negative Ion Mode |
This methodology offers excellent reproducibility, especially when using stable labeled internal standards. eag.com The limit of detection (LOD) and limit of quantitation (LOQ) are important validation parameters that define the smallest concentration of the analyte that can be reliably detected and quantified, respectively. europa.eucapes.gov.br
Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomic Profiling of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is another core analytical technique in metabolomics, particularly for the analysis of small, volatile, or semi-volatile compounds. nih.govunica.it For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility, making them suitable for GC analysis. nih.govchemrxiv.org This process chemically modifies the compound, often by replacing polar functional groups with less polar ones. chemrxiv.org
In the context of metabolomic profiling, GC-MS complements other analytical platforms like LC-MS by providing detailed information on a different range of metabolites. nih.govlcms.cz A comprehensive metabolomic study of Pinus radiata employed both GC-MS and LC-Orbitrap-MS to achieve a broad coverage of metabolites. nih.gov The GC-MS analysis was performed on a triple quadrupole instrument in electron-impact (EI) mode. nih.gov Metabolite identification was achieved by comparing mass spectra and retention times with reference libraries such as the Golm Metabolome Database. nih.gov
The process of analyzing GC-MS data involves several key steps, including spectrum deconvolution to create a peak list, metabolite identification, and quantification to compare the abundance of specific metabolites across different samples. nih.gov
Table 2: Typical GC-MS Analysis Steps for Metabolomic Profiling
| Step | Description |
| Sample Preparation | Extraction of metabolites from the biological matrix. frontiersin.org |
| Derivatization | Chemical modification to increase the volatility of non-volatile compounds. nih.govchemrxiv.org |
| GC Separation | Separation of volatile compounds based on their boiling points and interactions with the stationary phase. nih.gov |
| MS Detection | Ionization (commonly Electron Ionization - EI), mass analysis, and detection of the separated compounds. nih.gov |
| Data Processing | Deconvolution of spectra, metabolite identification using spectral libraries, and quantification. nih.govlcms.cz |
GC-MS is a mature and reliable technology that offers high reproducibility and sensitivity, making it a valuable tool for both targeted and untargeted metabolomic studies. nih.gov
Chromatographic Fingerprinting Techniques (e.g., TLC) for Authentication and Quality Control
Chromatographic fingerprinting is a rational approach for the quality assessment of herbal medicines and plant extracts, where it is often unnecessary to identify and quantify every single component. researchgate.net Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique that is widely used for this purpose. scielo.br A TLC fingerprint provides a characteristic profile of the chemical constituents of an extract, which can be used for authentication and to ensure batch-to-batch consistency. scielo.brwisdomlib.org
In the analysis of plant material, a TLC profile can serve as a tool for identification by comparing the pattern of separated spots with that of a reference sample. wisdomlib.org For instance, the identification of Anemopaegma arvense, a plant known to contain this compound, was confirmed by comparing its micromorphological characteristics and TLC profile with authenticated plant species. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that offers better resolution and sensitivity. researchgate.net HPTLC has become a potent tool for the quality control of herbal medicines due to its simplicity and reliability. researchgate.net The developed chromatogram can be documented and used to identify the presence of specific marker compounds and to detect adulterants. wisdomlib.org Chemometric methods, such as Principal Component Analysis (PCA), can be applied to the TLC fingerprint data to discriminate between samples from different geographical origins or of varying quality. phcogj.com
Table 3: Application of TLC Fingerprinting in Quality Control
| Application | Description |
| Authentication | Comparing the TLC profile of a sample to a reference standard to verify its identity. researchgate.netwisdomlib.org |
| Quality Control | Ensuring the consistency of the chemical profile across different batches of a product. scielo.brwisdomlib.org |
| Adulterant Detection | Identifying the presence of foreign or undesirable substances in the sample. wisdomlib.org |
| Marker Analysis | Qualitative or semi-quantitative analysis of specific chemical markers. |
The development of a validated HPTLC method can provide a simple, precise, and accurate tool for the routine quality control of herbal products containing this compound. jpionline.org
Spectrophotometric and Chemiluminescent Assays for this compound Content Estimation
While chromatographic methods provide detailed qualitative and quantitative information, spectrophotometric and chemiluminescent assays can offer simpler and often higher-throughput alternatives for estimating the content of certain compounds or classes of compounds.
Chemiluminescent immunoassays (CLIA) are highly sensitive techniques that combine the specificity of an antibody-antigen reaction with the sensitivity of a chemiluminescent signal. sigmaaldrich.comlornelabs.comcreative-diagnostics.com In a CLIA, an antibody specific to the target analyte is labeled with a chemiluminescent molecule. creative-diagnostics.com When the antibody binds to the analyte, a chemical reaction is triggered that produces light, and the intensity of this light is proportional to the amount of the analyte present. sigmaaldrich.comlornelabs.com This method offers a wide dynamic range and high sensitivity, capable of detecting very low concentrations of the target molecule. sigmaaldrich.com The development of a specific antibody for this compound would be a prerequisite for creating a CLIA for its direct quantification. Automated CLIA systems can significantly improve the throughput and reproducibility of such assays. nih.govclinicallab.com
While specific spectrophotometric or chemiluminescent assays developed exclusively for this compound are not widely reported in the reviewed literature, the principles of these techniques suggest their potential applicability for rapid screening and content estimation, particularly in a high-throughput setting.
Future Research Directions and Emerging Paradigms for Kandelin A 1
Elucidation of Novel Molecular Targets and Mechanistic Pathways of Kandelin A-1
Further research is crucial to identify the specific molecular targets through which this compound exerts its biological effects. While this compound is known to be a proanthocyanidin (B93508), a class of compounds involved in various cellular processes, its direct interactions with cellular machinery remain largely uncharacterized. Future studies could employ biochemical assays, such as enzyme inhibition studies or protein-ligand binding experiments, to pinpoint specific proteins or signaling molecules that this compound interacts with.
For instance, understanding if this compound modulates key signaling pathways involved in plant stress responses or defense mechanisms could reveal novel therapeutic or agrochemical applications. Investigating its effects on pathways related to oxidative stress, inflammation, or cell cycle regulation, based on known activities of related polyphenols, would be a logical starting point.
| Potential Target Class | Associated Biological Process | Research Focus |
| Kinases | Signal transduction, stress response | Identifying specific kinases inhibited or activated by this compound. |
| Transcription Factors | Gene expression regulation | Investigating this compound's impact on the activity of key transcription factors involved in plant defense. |
| Enzymes | Metabolic pathways | Screening for enzymes in metabolic pathways that are modulated by this compound. |
| Receptor Proteins | Cellular communication | Exploring potential binding sites and downstream effects on plant cell receptors. |
Exploration of Synthetic Accessibility and Derivatization for Enhanced Biological Profiles
The complex structure of this compound presents challenges for its efficient synthesis and modification. Future research should focus on developing scalable and cost-effective synthetic routes. This could involve exploring total synthesis strategies or semi-synthetic approaches starting from more readily available precursors.
Furthermore, derivatization of the this compound scaffold holds significant potential for enhancing its biological activity, improving its stability, or modifying its pharmacokinetic properties (though specific dosage/administration information is excluded). Structure-activity relationship (SAR) studies, where systematic modifications are made to the this compound molecule, are essential. These studies would aim to identify key structural features responsible for its observed effects and to design novel analogs with superior profiles. For example, modifications to the hydroxyl groups or the inter-flavan linkages could lead to compounds with increased potency or altered selectivity.
| Structural Modification | Potential Impact on Biological Profile | Research Objective |
| Hydroxylation patterns | Altered antioxidant or binding activity | Synthesize analogs with varied hydroxylation to assess SAR. |
| Inter-flavan linkage type | Modulated stability or bioactivity | Investigate the impact of different linkage configurations on efficacy. |
| Glycosylation | Enhanced solubility or bioavailability | Explore glycosylated derivatives for improved plant uptake or cellular entry. |
| Esterification | Modified lipophilicity or stability | Create ester derivatives to fine-tune physical and biological properties. |
Application of Advanced Omics Technologies (Proteomics, Transcriptomics) in this compound Research
The application of omics technologies, such as transcriptomics and proteomics, offers a powerful approach to understanding the complex cellular responses to this compound. Transcriptomic analysis can reveal changes in gene expression patterns upon this compound treatment, identifying key genes and pathways that are up- or down-regulated. This can provide insights into the molecular mechanisms underlying its effects, including its role in stress responses or defense.
Proteomic studies can complement transcriptomics by quantifying changes in protein abundance and post-translational modifications. This can confirm gene expression changes at the protein level and reveal functional alterations in cellular processes. Integrating these datasets can provide a comprehensive view of this compound's impact on the plant cellular network. For example, identifying proteins involved in antioxidant defense or cell wall reinforcement pathways upon this compound treatment would provide strong evidence for its role in stress resilience.
| Omics Technology | Data Type Analyzed | Potential Insights into this compound | Research Application |
| Transcriptomics | mRNA expression | Gene expression changes, regulatory networks | Identification of genes involved in this compound's mode of action. |
| Proteomics | Protein abundance, modifications | Protein-level responses, functional pathways | Confirmation of transcriptomic data, identification of key effector proteins. |
| Metabolomics | Small molecule metabolites | Metabolic pathway modulation, biomarker discovery | Understanding metabolic shifts induced by this compound. |
Biotechnological Approaches for Modulating this compound Production in Plant Systems
Given this compound is a plant-derived compound, biotechnological strategies are essential for optimizing its production. This includes exploring methods to enhance its accumulation in its natural plant sources or to engineer its production in heterologous systems. Research could focus on optimizing cultivation conditions for plants known to produce this compound, such as specific Vaccinium species or Cinnamomum species.
Furthermore, metabolic engineering approaches could be employed. This might involve identifying and overexpressing key genes in the this compound biosynthetic pathway in plants or microorganisms. Conversely, down-regulating competing pathways could redirect metabolic flux towards this compound production. Understanding the genetic and enzymatic basis of this compound biosynthesis is a prerequisite for these approaches.
| Biotechnological Approach | Target System | Potential Outcome | Research Focus |
| Metabolic Engineering | Plants | Increased this compound yield | Overexpression of key biosynthetic enzymes. |
| Genetic Engineering | Microorganisms | Heterologous production of this compound | Transferring biosynthetic pathway genes into microbial hosts. |
| Plant Cell Culture | In vitro | Controlled this compound production | Optimizing culture conditions for enhanced metabolite accumulation. |
| Agronomic Practices | Field Cultivation | Improved this compound content | Investigating effects of light, nutrients, and stress on production. |
Role of this compound in Plant Defense Mechanisms and Stress Resilience Beyond Temperature Response
While studies have indicated this compound's involvement in high-temperature responses, its broader role in plant defense against various biotic and abiotic stresses warrants further investigation. Future research should explore its efficacy in protecting plants against pathogens (fungi, bacteria, viruses), herbivores, drought, salinity, and heavy metal toxicity.
Investigating the molecular mechanisms by which this compound confers resilience is critical. This could involve studying its impact on the production of defense-related enzymes, the activation of signaling pathways such as the salicylic (B10762653) acid (SA) or jasmonic acid (JA) pathways, or its direct antimicrobial or anti-herbivore properties. Understanding these roles could position this compound as a valuable natural agent for sustainable crop protection and enhancement of plant resilience in changing environmental conditions.
| Stress Type | Potential Role of this compound | Research Question |
| Biotic (Pathogens) | Antimicrobial activity, induced resistance | Does this compound directly inhibit pathogen growth or prime plant defenses? |
| Biotic (Herbivores) | Antifeedant, deterrent effects | Does this compound deter insect feeding or affect their development? |
| Abiotic (Drought) | Water retention, antioxidant defense | Does this compound improve water use efficiency or mitigate oxidative damage under drought? |
| Abiotic (Salinity) | Ion homeostasis, osmotic adjustment | Does this compound help plants cope with salt stress by managing ion uptake or osmotic balance? |
| Abiotic (Heavy Metals) | Detoxification, chelation | Can this compound aid in the removal or sequestration of toxic metal ions? |
Compound Name List:
this compound
Anthocyanins
Flavonoids
Cinchonain IIa
Procyanidin B-3
Procyanidin B-1
Epicatechin
Cinnamtannin
Cinchonain-1a
Procyanidin hexamer
Cinchonain dimer
Caffetannin
Eujambolin
Dihydroquercetin
Dihydrokaempferol
Cyanidin
Pelargonidin
Vaccinin A
Mururin A
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the chemical structure and purity of Kandelin A-1 in experimental settings?
- Methodological Answer : Use spectroscopic techniques (e.g., NMR, FT-IR) for structural elucidation and chromatographic methods (HPLC, GC-MS) to assess purity. For novel compounds, provide full spectral data and cross-validate results with elemental analysis . Quantify impurities using calibrated standards and report detection limits .
Q. How should researchers design experiments to evaluate the thermal stability of this compound under simulated environmental conditions?
- Methodological Answer : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to measure decomposition temperatures and phase transitions. Replicate conditions (e.g., humidity, UV exposure) relevant to its application context (e.g., synthetic turf studies) and include control groups for baseline comparisons . Statistical tools like ANOVA should validate reproducibility across trials .
Q. What are the best practices for synthesizing this compound to ensure batch consistency in academic studies?
- Methodological Answer : Document reaction parameters (temperature, solvent ratios, catalysts) in detail. Use high-purity reagents and characterize intermediates via mass spectrometry. For reproducibility, include step-by-step protocols in supplementary materials and cite established synthetic pathways if applicable .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?
- Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., assay protocols, solvent systems). Use orthogonal assays (e.g., in vitro vs. in vivo models) to verify bioactivity. Critically evaluate whether discrepancies arise from methodological differences (e.g., cell line specificity) or compound degradation . Apply the FINER framework to refine hypotheses and isolate variables .
Q. What computational modeling approaches are suitable for predicting the environmental fate of this compound in synthetic turf systems?
- Methodological Answer : Use molecular dynamics (MD) simulations to study interactions with polymer matrices or soil components. Pair with quantitative structure-activity relationship (QSAR) models to estimate leaching potential. Validate predictions against empirical data from microcosm experiments . Ensure transparency by publishing code and raw data in open repositories .
Q. How should researchers optimize experimental designs to study this compound’s role in heat stress mitigation in athletic fields?
- Methodological Answer : Deploy infrared thermography to map surface temperature gradients under controlled conditions (e.g., solar load, foot traffic). Compare this compound-containing turf with traditional materials, ensuring sample sizes are statistically powered to detect clinically relevant differences (α=0.05, β=0.2) . Address ethical considerations by disclosing environmental trade-offs (e.g., water use for cooling) .
Q. What strategies enhance the reproducibility of this compound’s physicochemical properties across interdisciplinary studies?
- Methodological Answer : Standardize reporting using CHEMDNER guidelines for compound identification. Collaborate with materials science and environmental chemistry teams to align characterization protocols (e.g., ASTM standards for tensile strength testing in turf applications). Publish negative results to reduce publication bias .
Methodological Notes
- Data Presentation : Large datasets (e.g., thermal profiles, spectral libraries) should be archived as supplementary materials with descriptive metadata .
- Ethical Compliance : Disclose funding sources and conflicts of interest in acknowledgments . Obtain institutional review for studies involving human/animal subjects .
- Peer Review : Anticipate critiques on statistical rigor and hypothesis alignment during manuscript preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
